N-(4-Methylbenzyl)ethanamine

Descripción

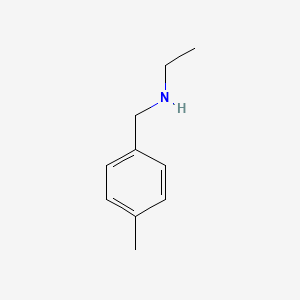

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMKHMUNQWEHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405873 | |

| Record name | N-(4-Methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39099-13-3 | |

| Record name | N-(4-Methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-(4-Methylbenzyl)ethanamine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 7, 2026

Abstract

This technical guide provides a comprehensive overview of N-(4-Methylbenzyl)ethanamine, a secondary benzylamine with significant potential as a versatile building block in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, and molecular structure, including an in-depth analysis of its predicted spectroscopic characteristics. A robust, step-by-step protocol for its synthesis via reductive amination is provided, complete with explanations of the underlying chemical principles. Furthermore, the guide explores the reactivity of N-(4-Methylbenzyl)ethanamine and its potential applications in the development of novel therapeutics, drawing on the established pharmacological activities of related benzylamine derivatives. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Introduction

N-(4-Methylbenzyl)ethanamine, a member of the substituted benzylamine family, is a secondary amine characterized by an ethyl group and a 4-methylbenzyl group attached to a central nitrogen atom. The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Benzylamine and its derivatives have been shown to exhibit a range of biological activities, including anticancer and neuroprotective effects. As such, N-(4-Methylbenzyl)ethanamine represents a valuable and readily accessible starting material for the synthesis of novel chemical entities with potential therapeutic applications. This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

A clear identification and understanding of the physicochemical properties of a compound are fundamental to its application in research and development. The key identifiers and properties of N-(4-Methylbenzyl)ethanamine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-Ethyl-1-(4-methylphenyl)methanamine | [1] |

| Synonyms | N-(4-Methylbenzyl)ethanamine, N-Ethyl-4-methylbenzylamine, N-(p-Tolylmethyl)ethanamine | [1] |

| CAS Number | 39099-13-3 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Predicted Boiling Point | 214.8 ± 9.0 °C | |

| Predicted Density | 0.910 ± 0.06 g/cm³ | |

| Predicted pKa | 10.00 ± 0.10 | |

| Appearance | Colorless to light yellow liquid (predicted) |

Molecular Structure and Spectroscopic Analysis

The molecular structure of N-(4-Methylbenzyl)ethanamine is fundamental to its reactivity and interaction with biological targets.

Figure 1: 2D Chemical Structure of N-(4-Methylbenzyl)ethanamine.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is a powerful tool for structural elucidation. Based on the analysis of analogous compounds such as N-benzyl-4-methyl-aniline and (R)-(+)-1-(4-Methylphenyl)ethylamine, the following proton environments are expected for N-(4-Methylbenzyl)ethanamine.[2][3]

-

Aromatic Protons (δ ≈ 7.1-7.3 ppm): The four protons on the para-substituted benzene ring will appear as two doublets, characteristic of an AA'BB' system.

-

Benzyl Protons (δ ≈ 3.7 ppm): The two protons of the methylene group (CH₂) adjacent to the nitrogen and the benzene ring will likely appear as a singlet.

-

Ethyl Protons (CH₂, δ ≈ 2.6 ppm): The two protons of the methylene group of the ethyl substituent will be a quartet due to coupling with the adjacent methyl group.

-

Methyl Protons (Aromatic, δ ≈ 2.3 ppm): The three protons of the methyl group on the benzene ring will appear as a singlet.

-

Ethyl Protons (CH₃, δ ≈ 1.1 ppm): The three protons of the methyl group of the ethyl substituent will be a triplet due to coupling with the adjacent methylene group.

-

Amine Proton (N-H): The amine proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Based on data from similar structures, the following chemical shifts are anticipated.[4]

-

Aromatic Carbons (δ ≈ 128-140 ppm): Four distinct signals are expected for the aromatic carbons. The carbon attached to the benzyl group and the carbon bearing the methyl group will have different chemical shifts from the other two pairs of equivalent aromatic carbons.

-

Benzyl Carbon (δ ≈ 50-55 ppm): The carbon of the methylene group (CH₂) attached to the nitrogen is expected in this region.

-

Ethyl Carbon (CH₂, δ ≈ 45-50 ppm): The methylene carbon of the ethyl group.

-

Aromatic Methyl Carbon (δ ≈ 20-22 ppm): The carbon of the methyl group on the benzene ring.

-

Ethyl Carbon (CH₃, δ ≈ 12-15 ppm): The methyl carbon of the ethyl group.

Predicted Infrared (IR) Spectral Analysis

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5][6]

-

N-H Stretch (≈ 3300-3500 cm⁻¹): A weak to medium, sharp absorption band characteristic of a secondary amine.

-

C-H Stretch (Aromatic, ≈ 3000-3100 cm⁻¹): Absorptions for the C-H bonds on the benzene ring.

-

C-H Stretch (Aliphatic, ≈ 2850-2960 cm⁻¹): Absorptions for the C-H bonds of the ethyl and benzyl methylene and methyl groups.

-

C=C Stretch (Aromatic, ≈ 1450-1600 cm⁻¹): Several bands corresponding to the carbon-carbon stretching within the benzene ring.

-

C-N Stretch (≈ 1020-1250 cm⁻¹): An absorption band for the carbon-nitrogen bond.

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): An ion at m/z = 149, corresponding to the molecular weight of the compound.[1]

-

Base Peak: A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or a substituted tropylium ion. Therefore, a fragment at m/z = 105 (C₈H₉⁺) or m/z = 91 (C₇H₇⁺) is expected to be a major peak.

-

Other Fragments: Loss of an ethyl group (M-29) or a methyl group (M-15) from the molecular ion may also be observed.

Synthesis Methodology: Reductive Amination

Reductive amination is a highly efficient and widely used method for the synthesis of amines.[7][8] The synthesis of N-(4-Methylbenzyl)ethanamine can be readily achieved through the reductive amination of 4-methylbenzaldehyde with ethylamine. The reaction proceeds in two main steps: the formation of an intermediate imine, followed by its reduction to the target secondary amine.

Figure 2: Reductive Amination Workflow.

Experimental Protocol

This protocol is adapted from a similar synthesis of N-Ethyl-4-methoxybenzylamine.[7]

Materials:

-

4-Methylbenzaldehyde

-

Ethylamine (2.0 M solution in THF or as a neat amine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or another suitable solvent

-

Glacial Acetic Acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Imine Formation:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzaldehyde (1.0 eq).

-

Dissolve the aldehyde in 1,2-dichloroethane.

-

Add ethylamine (1.2-1.5 eq) to the solution.

-

Add glacial acetic acid (1.0-1.2 eq) to catalyze the imine formation.

-

Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions to control the reaction temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-(4-Methylbenzyl)ethanamine.

-

Causality Behind Experimental Choices:

-

Acetic Acid: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine.

-

Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that can reduce the iminium ion intermediate in the presence of the starting aldehyde, preventing the reduction of the aldehyde itself.[7]

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of the aldehyde and other potential side reactions.

Reactivity and Derivatization Potential

N-(4-Methylbenzyl)ethanamine possesses two primary sites for further chemical modification: the secondary amine and the aromatic ring. This dual reactivity makes it a valuable scaffold for creating libraries of compounds for drug screening.

Figure 3: Potential Derivatization Pathways.

The secondary amine can undergo a variety of reactions, including:

-

N-Alkylation: To form tertiary amines.

-

N-Acylation: To form amides.

-

N-Arylation: Through Buchwald-Hartwig or Ullmann coupling to introduce another aryl group.

-

Sulfonylation: To form sulfonamides.

The aromatic ring is activated towards electrophilic aromatic substitution by the methyl and benzylamine groups, allowing for reactions such as:

-

Halogenation

-

Nitration

-

Friedel-Crafts Alkylation and Acylation

Applications in Drug Discovery and Medicinal Chemistry

The benzylamine moiety is a key structural feature in numerous biologically active molecules. While specific studies on N-(4-Methylbenzyl)ethanamine are not widely reported, the broader class of N-aryl and N-alkyl benzylamines has shown significant promise in several therapeutic areas.

-

Anticancer Activity: Substituted benzylamines have been investigated as inhibitors of various enzymes involved in cancer progression. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a potential target for anticancer therapies.[9]

-

Neuroprotective Agents: The arylcyclohexylamine class of compounds, which includes derivatives of benzylamines, are known to possess NMDA receptor antagonistic properties, which are relevant for the treatment of neurological disorders.[10][11]

-

Antimicrobial and Antifungal Agents: N-aryl-N-benzylamines have been synthesized and evaluated for their antifungal activity, demonstrating the potential of this scaffold in developing new anti-infective agents.[12][13]

The structural features of N-(4-Methylbenzyl)ethanamine, including its lipophilic 4-methylbenzyl group and the secondary amine, make it an attractive starting point for the design and synthesis of novel compounds targeting a range of biological pathways.

Safety and Handling

Based on the safety data for structurally related compounds such as 4-methylbenzylamine, N-(4-Methylbenzyl)ethanamine should be handled with care.[14]

-

Hazards: Assumed to be corrosive to the skin and eyes, and may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

PrepChem. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved January 7, 2026, from [Link]

- Vicker, N., Bailey, H. V., Smith, A., et al. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 19(10), 16395-16420.

- Chen, G., et al. (2021). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. RSC Advances, 11(45), 28226-28232.

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 7, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

-

Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Ethanamine, N-methyl-. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). N-(4-methylbenzyl)ethanamine (C10H15N). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylbenzylamine. Retrieved January 7, 2026, from [Link]

- Garibotto, F. M., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC, 2011(7), 149-161.

- Google Patents. (n.d.). CN109761827A - A kind of preparation method of N- benzyl ethyl alcohol amine.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine). Retrieved January 7, 2026, from [Link]

-

ARKIVOC. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). N,N-Diethyl-2-(4-methylbenzyloxy)ethylamine hydrochloride. Retrieved January 7, 2026, from [Link]

-

University of New Hampshire. (n.d.). Slide 1. Retrieved January 7, 2026, from [Link]

-

Nature. (2024). Site-selective α-C(sp3)–H arylation of dialkylamines via hydrogen atom transfer catalysis-enabled radical aryl migration. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Arylcyclohexylamine. Retrieved January 7, 2026, from [Link]

-

University of Calgary. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). N-Methylbenzylamine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Ethylamine. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Benzenemethanamine, N-methyl-. Retrieved January 7, 2026, from [Link]

-

Semantic Scholar. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved January 7, 2026, from [Link]

-

NIST. (n.d.). Benzenamine, N-ethyl-. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved January 7, 2026, from [Link]

Sources

- 1. PubChemLite - N-(4-methylbenzyl)ethanamine (C10H15N) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 4-Methylbenzylamine(104-84-7) 13C NMR spectrum [chemicalbook.com]

- 5. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzenemethanamine, N-methyl- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgsyn.org [orgsyn.org]

- 11. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. 4-Methylbenzylamine | C8H11N | CID 66035 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of N-(4-Methylbenzyl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylbenzyl)ethanamine

Introduction

N-(4-Methylbenzyl)ethanamine is a secondary amine featuring both an aromatic ring and an aliphatic chain. As a structural motif, it appears in various chemical contexts, from synthetic intermediates to potential pharmacophores. For researchers in medicinal chemistry and drug development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is the foundational data upon which all subsequent research is built. These properties govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific experimental conditions and formulation strategies.

This guide provides a detailed examination of the key physicochemical properties of N-(4-Methylbenzyl)ethanamine. It moves beyond a simple data sheet to offer field-proven insights into the causality behind these properties and the experimental methodologies required for their accurate determination. The protocols described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any compound is to establish its precise chemical identity.

-

IUPAC Name: N-methyl-1-(4-methylphenyl)methanamine[1]

-

Synonyms: N-Methyl-4-methylbenzylamine, 4,N-dimethylbenzylamine[1]

-

CAS Number: 699-04-7[1]

-

Molecular Formula: C₉H₁₃N[1]

Table 1: Core Physicochemical Properties of N-(4-Methylbenzyl)ethanamine

| Property | Value | Source |

| Molecular Weight | 135.21 g/mol | Computed by PubChem[1] |

| Physical State | Liquid (Predicted at STP) | Inferred from structure |

| XLogP3 | 1.8 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 12 Ų | Computed by Cactvs[1] |

| pKa | Not experimentally reported; requires determination. | N/A |

| Boiling Point | Not experimentally reported; requires determination. | N/A |

| Melting Point | Not applicable (Liquid at STP) | N/A |

Analysis and Experimental Determination of Key Properties

This section delves into the critical physicochemical properties, explaining their significance and providing robust protocols for their experimental determination.

Boiling Point

The boiling point provides insight into the strength of intermolecular forces. For N-(4-Methylbenzyl)ethanamine, a secondary amine, the presence of an N-H bond allows for intermolecular hydrogen bonding. This results in a significantly higher boiling point than a tertiary amine of comparable molecular weight (which cannot hydrogen bond with itself) but a lower boiling point than an analogous alcohol, as the O-H bond in alcohols creates stronger hydrogen bonds.[2][3]

This method is highly effective for small sample volumes and provides excellent accuracy when performed correctly. The principle relies on determining the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[4]

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of N-(4-Methylbenzyl)ethanamine to a small test tube (e.g., a Durham tube).

-

Capillary Inversion: Place a standard melting-point capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer's bulb.

-

Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the sample is below the oil level.

-

Observation (Heating Phase): Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[4] Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Observation (Cooling Phase): Remove the heat source. The bubbling will slow down and stop as the liquid cools. The precise moment the liquid is drawn back into the capillary tube, its vapor pressure equals the atmospheric pressure.

-

Data Recording: The temperature at which the liquid enters the capillary tube is the boiling point. Record the ambient atmospheric pressure for a fully corrected value.

Causality and Trustworthiness: The use of a slow, controlled heating and subsequent cooling cycle is critical. A rapid heating rate can lead to an erroneously high temperature reading. The self-validating nature of this protocol lies in the direct observation of the equilibrium point between internal vapor pressure and external atmospheric pressure.

Solubility Profile

Solubility is a cornerstone of drug development, dictating a compound's behavior in both aqueous physiological environments and nonpolar lipid membranes. N-(4-Methylbenzyl)ethanamine possesses a dual nature: the nitrogen atom and its associated N-H group provide a polar, hydrophilic center capable of hydrogen bonding, while the benzyl ring is large, nonpolar, and hydrophobic.[5]

-

Aqueous Solubility: Due to the dominance of the hydrophobic benzyl group, the compound is expected to be poorly soluble in neutral water.[5][6]

-

Acidic Solubility: As a base, the amine readily reacts with acids (like HCl) to form an ammonium salt. This ionic salt is significantly more water-soluble than the neutral free base.[6][7][8] This property is frequently exploited in drug formulation.

-

Organic Solubility: The compound is expected to be freely soluble in common organic solvents like diethyl ether, dichloromethane, and ethanol, where nonpolar interactions dominate.[6]

This protocol provides a qualitative but highly informative assessment of a compound's acid/base character and its impact on solubility.

Methodology:

-

Neutral Solubility: To 1 mL of deionized water in a test tube, add 20-30 mg of N-(4-Methylbenzyl)ethanamine. Vigorously mix using a vortexer for 30 seconds. Observe for dissolution. A cloudy suspension or separate layer indicates insolubility.

-

Acidic Solubility: To the suspension from the previous step, add 5% aqueous HCl dropwise while mixing. Continue adding until the pH is acidic (test with pH paper).

-

Observation: Observe for dissolution. The formation of a clear, homogenous solution indicates that the compound has formed a water-soluble salt.[9]

-

Basification (Optional): To the clear acidic solution, add 5% aqueous NaOH dropwise until the pH is basic. The reappearance of a cloudy precipitate confirms the conversion of the soluble salt back to the insoluble free base.

Caption: Logical workflow for determining the pH-dependent solubility of a basic amine.

Acidity and Basicity (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (basic) forms. For an amine, the relevant equilibrium is R₂NH₂⁺ ⇌ R₂NH + H⁺. The pKa value is critical for predicting a drug's charge state in different physiological compartments (e.g., stomach at pH ~2, blood at pH ~7.4), which profoundly influences its absorption and membrane permeability.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It involves monitoring the pH of a solution of the amine as a standardized acid is added incrementally.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a controlled temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of N-(4-Methylbenzyl)ethanamine and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be required if aqueous solubility is very low.

-

Titration: Place the pH electrode and a magnetic stir bar into the amine solution. Begin stirring at a constant, gentle rate.

-

Data Collection: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the recorded pH (y-axis) against the volume of HCl added (x-axis). This will generate a sigmoidal titration curve.[10]

-

pKa Determination: The pKa is the pH value at the half-equivalence point. This point can be found mathematically by identifying the inflection point of the curve, which corresponds to the point of maximum slope on a first-derivative plot (ΔpH/ΔV vs. V).

Caption: Experimental and analytical workflow for pKa determination via potentiometry.

Conclusion

The physicochemical properties of N-(4-Methylbenzyl)ethanamine are dictated by the interplay of its secondary amine functionality and its aromatic structure. It is predicted to be a liquid at room temperature with a boiling point elevated by hydrogen bonding. Its solubility is highly dependent on pH, being poor in neutral water but high in acidic conditions due to the formation of a soluble ammonium salt. This basicity, quantifiable by its pKa, is a defining characteristic that governs its behavior in chemical and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these critical parameters, ensuring a solid foundation for any drug discovery or chemical development program.

References

- McLaughlin, J.C. (n.d.). Experiment 27 - Amines and Amides.

- MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Kruve, A., & Lõkov, K. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

- ResearchGate. (n.d.). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K.

- BYJU'S. (n.d.). Test for Amino Groups.

- Academia.edu. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.

- PubChem. (n.d.). N-Methyl-4-methylbenzylamine.

- eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties.

- YouTube. (2019). Boiling Points and Solubility of Amines.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

Sources

- 1. N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. embibe.com [embibe.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. chemhaven.org [chemhaven.org]

- 8. byjus.com [byjus.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to N-(4-Methylbenzyl)ethanamine (CAS 39099-13-3): Properties, Synthesis, and Applications

Abstract

N-(4-Methylbenzyl)ethanamine, registered under CAS number 39099-13-3, is a secondary amine that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a substituted benzyl group and an ethylamino moiety, makes it a versatile building block for the development of more complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, details a robust and reliable synthesis protocol via reductive amination, outlines methods for its analytical characterization, discusses its potential applications in medicinal chemistry and materials science, and provides essential safety and handling information.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research and development. N-(4-Methylbenzyl)ethanamine is a disubstituted amine with a clear set of identifiers and characteristics.

Table 1.1: Compound Identification

| Identifier | Value |

| CAS Number | 39099-13-3 |

| IUPAC Name | N-[(4-Methylphenyl)methyl]ethanamine |

| Synonyms | N-Ethyl-4-methylbenzylamine, N-(p-Tolylmethyl)ethanamine |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| SMILES | CCNCC1=CC=C(C)C=C1 |

| InChIKey | RQMKHMUNQWEHDI-UHFFFAOYSA-N |

Table 1.2: Physicochemical Data

| Property | Value | Source |

| Appearance | Clear, colorless to light yellow liquid | Inferred from analogs |

| Boiling Point | 184 - 185 °C | |

| Density | 0.981 g/cm³ at 25 °C | |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light |

Section 2: Synthesis Methodology: Reductive Amination

The synthesis of secondary amines is a cornerstone of organic chemistry. For N-(4-Methylbenzyl)ethanamine, reductive amination stands out as the most efficient and selective method, offering significant advantages over techniques like direct N-alkylation, which are often plagued by over-alkylation to form tertiary amines and quaternary ammonium salts.[1]

Mechanistic Rationale

Reductive amination is a one-pot reaction that proceeds in two discrete mechanistic steps:

-

Imine Formation: The primary amine (ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-methylbenzaldehyde). This is followed by dehydration to form a Schiff base, or more accurately, its protonated form, the iminium ion. This step is often catalyzed by a mild acid.

-

Reduction: A hydride reducing agent, introduced into the reaction, selectively reduces the carbon-nitrogen double bond (C=N) of the iminium ion to a single bond, yielding the target secondary amine.

The key to this method's success is the use of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion.[1] Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are ideal for this purpose, as they exhibit this selective reactivity.[1]

Experimental Workflow Diagram

The logical flow of the synthesis, from starting materials to the purified final product, is illustrated below.

Caption: Synthesis workflow for N-(4-Methylbenzyl)ethanamine via reductive amination.

Detailed Laboratory Protocol

Disclaimer: This protocol is a representative procedure and should only be performed by trained professionals in a suitable laboratory environment with all appropriate safety precautions.

Materials:

-

4-Methylbenzaldehyde (1.0 eq)

-

Ethylamine (2.0 M solution in THF or MeOH, 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methylbenzaldehyde (1.0 eq) and anhydrous DCM or MeOH (approx. 0.2 M concentration relative to the aldehyde).

-

With stirring, add the ethylamine solution (1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (1x).

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure N-(4-Methylbenzyl)ethanamine.

Section 3: Analytical Characterization

Structural elucidation and purity assessment are critical. The following spectroscopic characteristics are predicted based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative, with distinct signals for each unique proton environment.

Table 3.1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ethyl -CH₃ | ~1.15 | Triplet (t) | 3H | Coupled to the ethyl -CH₂- group. |

| Aromatic -CH₃ | ~2.35 | Singlet (s) | 3H | Typical for a tolyl methyl group.[2] |

| Ethyl -CH₂- | ~2.70 | Quartet (q) | 2H | Coupled to the ethyl -CH₃ group. |

| Benzylic -CH₂- | ~3.75 | Singlet (s) | 2H | May show coupling to N-H if not exchanging. |

| Aromatic H (ortho to CH₂) | ~7.25 | Doublet (d) | 2H | Part of the AA'BB' system. |

| Aromatic H (ortho to CH₃) | ~7.15 | Doublet (d) | 2H | Part of the AA'BB' system. |

| Amine N-H | 1.0 - 2.5 | Broad Singlet (br s) | 1H | Shift is variable and signal may exchange with D₂O.[3] |

¹³C NMR: The carbon spectrum should show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

-

Aliphatic Region (10-60 ppm): Four signals are expected: ethyl -CH₃ (~15 ppm), aromatic -CH₃ (~21 ppm), ethyl -CH₂- (~45 ppm), and benzylic -CH₂- (~53 ppm).[4]

-

Aromatic Region (120-140 ppm): Four signals are expected for the p-substituted ring: two for the protonated carbons (~129 ppm) and two for the quaternary carbons (C-CH₃ at ~137 ppm and C-CH₂ at ~138 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Table 3.2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3350 - 3310 | N-H Stretch | Weak - Medium, Sharp | Characteristic for a secondary amine.[5] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | |

| 2975 - 2850 | Aliphatic C-H Stretch | Strong | |

| ~1615, ~1515 | C=C Aromatic Ring Stretch | Medium | |

| 1250 - 1020 | C-N Stretch | Medium | Aliphatic amine C-N stretch.[6] |

| 910 - 665 | N-H Wag | Strong, Broad | Confirms presence of a secondary amine.[5] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 149 , corresponding to the molecular formula C₁₀H₁₅N.

-

Key Fragmentation: The most prominent fragmentation pathway for benzylamines is α-cleavage (cleavage of the bond beta to the nitrogen atom).[3] This involves the cleavage of the benzyl-nitrogen bond, which is the most labile. This process leads to the formation of a highly stable 4-methylbenzyl cation (tropylium ion rearrangement) and/or a nitrogen-containing radical.

Caption: Primary mass spectrometry fragmentation pathways for N-(4-Methylbenzyl)ethanamine.

The base peak is expected to be at m/z 105 , corresponding to the stable 4-methylbenzyl cation. Another significant peak may appear at m/z 58 .

Section 4: Applications in Research and Development

While not an end-product itself, N-(4-Methylbenzyl)ethanamine is a strategic intermediate whose value lies in its structural motifs.

Core Utility as a Synthetic Intermediate

The compound possesses two key reactive sites for further elaboration:

-

The Secondary Amine: The N-H bond can be functionalized through acylation, alkylation, sulfonylation, or used in coupling reactions to build more complex nitrogen-containing scaffolds.

-

The Aromatic Ring: The p-tolyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups (e.g., nitro, halogen, acyl groups) onto the ring, further diversifying the molecular structure.

Potential in Medicinal Chemistry

Benzylamines are recognized as privileged structures in drug discovery, frequently interacting with the S1 binding pocket of trypsin-like proteases.[7] Substituted benzylamines form the core of numerous pharmacologically active agents.[8][9]

-

Scaffold for Lead Discovery: The N-(4-Methylbenzyl)ethanamine framework can serve as a starting point for the synthesis of compound libraries aimed at various biological targets. Modifications to the ethyl group, the benzyl ring, and the amine itself can be systematically explored to develop structure-activity relationships (SAR).

-

Enzyme Inhibition: The structure is a candidate for developing inhibitors for enzymes where a hydrophobic pocket (to accommodate the p-tolyl group) and a hydrogen-bonding site (for the amine) are present in the active site. This includes classes like monoamine oxidases (MAOs) and various dehydrogenases.[10]

-

CNS-Active Agents: As a substituted phenethylamine derivative, it shares a core structure with many central nervous system (CNS) stimulants, antidepressants, and other neuro-active compounds. This makes it an intriguing, albeit simple, scaffold for neuroscience-focused drug discovery programs.

Section 5: Safety and Handling

Based on safety data sheets (SDS) for structurally similar compounds like N-methylbenzylamine and 4-methylbenzylamine, N-(4-Methylbenzyl)ethanamine should be handled as a hazardous chemical.[11][12]

-

Hazards: Expected to be corrosive and cause severe skin burns and eye damage. It may be harmful if swallowed or in contact with skin. It is likely a combustible liquid.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat must be worn at all times.[13]

-

Handling: Work in a well-ventilated chemical fume hood.[12] Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. Store under an inert atmosphere as it may be air-sensitive.[11]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11]

Section 6: References

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry.[Link]

-

Heacock, R. A., & Marion, L. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines.[Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).[Link]

-

Gala, F., et al. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry. [Link]

-

Pinto-Albonico, F. M., et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. [Link]

-

ResearchGate. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.[Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) for 4-Methylbenzaldehyde.[Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works.[Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine.[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4-Methylbenzylamine(104-84-7) 1H NMR [m.chemicalbook.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to N-[(4-methylphenyl)methyl]ethanamine

Executive Summary: This technical guide provides a comprehensive overview of N-[(4-methylphenyl)methyl]ethanamine, a secondary amine with significant potential as a building block in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via reductive amination, and outlines methodologies for its spectroscopic characterization and analytical validation. The causality behind experimental choices, authoritative grounding for mechanistic claims, and potential applications are discussed to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of this compound.

Introduction

N-[(4-methylphenyl)methyl]ethanamine, also known as N-ethyl-p-methylbenzylamine, is a substituted benzylamine derivative. The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved pharmaceuticals.[1] These compounds are recognized for their diverse biological activities, including roles as antitumor agents, tubulin polymerization inhibitors, and inhibitors of key enzymes like 17β-hydroxysteroid dehydrogenase.[2][3][4] The introduction of an N-ethyl group and a para-methyl substituent on the phenyl ring modifies the compound's lipophilicity, steric profile, and metabolic stability, making it a valuable synthon for generating novel chemical entities with tailored pharmacological properties. This guide will serve as a detailed resource for its synthesis, characterization, and potential utility.

Physicochemical and Structural Properties

A foundational understanding of a compound's properties is critical for its application in experimental settings. N-[(4-methylphenyl)methyl]ethanamine is a secondary amine, a structural feature that dictates its basicity and reactivity.

Chemical Structure

The structure consists of a 4-methylbenzyl group (p-tolyl) attached to the nitrogen atom of an ethylamine moiety.

Caption: Chemical structure of N-[(4-methylphenyl)methyl]ethanamine.

Property Data

The table below summarizes key computed and, where available, experimental properties for the parent compound and related structures.

| Property | Value | Source |

| IUPAC Name | N-[(4-methylphenyl)methyl]ethanamine | --- |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.23 g/mol | [5] |

| CAS Number | 62133-51-9 | [6] |

| Boiling Point | ~208-212 °C (Predicted/Related Compounds) | [6] |

| Density | ~0.93 g/mL (Predicted/Related Compounds) | [6] |

| logP | ~2.5 (Predicted) | [7] |

| Appearance | Colorless to pale yellow liquid (Expected) | [8] |

Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds.[9] It proceeds in one pot by forming an intermediate imine, which is then reduced in situ to the target amine.[10] This method avoids the over-alkylation issues often encountered with direct alkylation of amines.[10]

Reaction Principle and Mechanism

The synthesis of N-[(4-methylphenyl)methyl]ethanamine is achieved by reacting 4-methylbenzaldehyde (p-tolualdehyde) with ethylamine.

-

Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal undergoes dehydration, typically under mildly acidic conditions, to form a Schiff base or imine. This step is reversible, and equilibrium can be driven towards the imine by removing water.[9]

-

Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to form the final secondary amine product.[11]

Caption: General workflow for the synthesis of N-[(4-methylphenyl)methyl]ethanamine.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Methylbenzaldehyde (p-tolualdehyde)

-

Ethylamine (70% solution in water or as a gas)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Acetic Acid (glacial)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 5-10 mL per gram of aldehyde).[12]

-

Amine Addition: Add ethylamine solution (1.2-1.5 eq) dropwise to the stirring solution at room temperature.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation.[12] Allow the mixture to stir at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or GC-MS if desired.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature does not rise significantly. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine in the presence of any unreacted aldehyde, and portion-wise addition controls the exothermic reaction and hydrogen gas evolution.[10]

-

Quenching and Workup: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until completion.

-

Slowly add water to quench any remaining NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Dilute the remaining aqueous residue with water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude N-[(4-methylphenyl)methyl]ethanamine can be purified by vacuum distillation to yield a colorless or pale yellow oil.

Spectroscopic Characterization

Structural confirmation is a self-validating step that confirms the success of the synthesis protocol. The following sections detail the expected spectroscopic signatures for N-[(4-methylphenyl)methyl]ethanamine.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.1 | Multiplet (AA'BB') | 4H | Aromatic protons | Protons on the disubstituted benzene ring. |

| ~3.7 | Singlet | 2H | Ar-CH₂ -N | Benzylic protons adjacent to the nitrogen. |

| ~2.6 | Quartet | 2H | N-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. |

| ~1.1 | Triplet | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

| ~1.0-1.5 | Broad Singlet | 1H | N-H | Secondary amine proton; signal may be broad and its position can vary. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~137-136 | Ar-C -CH₃ (Quaternary) |

| ~136-135 | Ar-C -CH₂ (Quaternary) |

| ~129 | Aromatic C H |

| ~128 | Aromatic C H |

| ~53 | Ar-C H₂-N (Benzylic) |

| ~45 | N-C H₂-CH₃ |

| ~21 | Ar-C H₃ |

| ~15 | N-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.[13]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350-3300 (weak, sharp) | N-H stretch | Secondary Amine |

| ~3100-3000 | C-H stretch (sp²) | Aromatic C-H |

| ~3000-2850 | C-H stretch (sp³) | Aliphatic C-H |

| ~1610, ~1515, ~1450 | C=C stretch | Aromatic Ring |

| ~1120-1080 | C-N stretch | Amine |

| ~820-800 | C-H bend (out-of-plane) | 1,4-disubstituted (para) ring |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): An m/z peak at 149, corresponding to the molecular weight of the compound [C₁₀H₁₅N]⁺.[14]

-

Base Peak: A prominent peak at m/z 134, resulting from the loss of a methyl radical (•CH₃) via alpha-cleavage, forming a stable iminium ion [Ar-CH=NH-CH₂CH₃]⁺.

-

Other Fragments: A significant peak at m/z 91, corresponding to the tropylium ion [C₇H₇]⁺, is characteristic of benzyl-containing compounds. Another fragment at m/z 44 is likely due to the [CH₃-CH=NH₂]⁺ ion.

Analytical Methodologies and Purity Assessment

Assessing the purity of the synthesized compound is crucial for its use in further applications, especially in drug development.

Workflow for Quality Control

Caption: A typical quality control workflow for N-[(4-methylphenyl)methyl]ethanamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling point and interaction with the column's stationary phase. The separated components are then ionized and detected by the mass spectrometer, providing both retention time and mass spectrum for identification and quantification.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions (Example):

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow ~1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: The resulting chromatogram will show a major peak corresponding to the product. The area of this peak relative to the total area of all peaks provides the purity percentage. The mass spectrum of the major peak should match the expected fragmentation pattern.

Applications and Biological Significance

The N-benzylamine framework is a cornerstone in drug discovery.[1] Derivatives of this class have shown promise in oncology, with some acting as potent inhibitors of cancer cell proliferation and metastasis.[2][4] Specifically, substituted benzylamines have been investigated as:

-

Anticancer Agents: They can serve as scaffolds for tubulin polymerization inhibitors, which disrupt microtubule dynamics and induce apoptosis in cancer cells.[4]

-

Enzyme Inhibitors: The structure is amenable to modification for targeting specific enzyme active sites, such as in the development of inhibitors for steroidogenic enzymes implicated in prostate cancer.[3]

-

Building Blocks in Synthesis: As a chiral amine (if resolved) or a secondary amine, it serves as a versatile intermediate for constructing more complex molecules, including ligands for asymmetric catalysis and novel pharmaceutical candidates.[8][15]

Conclusion

N-[(4-methylphenyl)methyl]ethanamine is a valuable chemical entity with straightforward access through well-established synthetic methods like reductive amination. This guide has provided a comprehensive technical framework, from a detailed synthesis protocol and mechanistic insights to robust analytical and spectroscopic characterization methods. The established importance of the benzylamine core in medicinal chemistry underscores the potential of this compound as a key intermediate for the development of novel therapeutics and advanced materials. The detailed procedures and data presented herein offer a solid foundation for researchers to confidently synthesize, validate, and utilize this compound in their scientific endeavors.

References

-

PubChem. (+)-1-(4-Methylphenyl)ethylamine | C9H13N. [Link][5]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link][10]

-

PubMed Central. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. [Link][2]

-

PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link][3]

-

YouTube. Reductive Amination Reaction mechanism - Simple. [Link][11]

-

ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved.... [Link][1]

-

PubChem. N-ethyl-N-[(3-methylphenyl)methyl]ethanamine. [Link][7]

-

Google Patents. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine. [15]

-

PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link][4]

-

Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). [Link][14]

-

Doc Brown's Chemistry. infrared spectrum of N-methylethanamine (ethylmethylamine). [Link][13]

-

Oreate AI Blog. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. [Link][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-メチルフェニル)エチルアミン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-ethyl-N-[(3-methylphenyl)methyl]ethanamine | C12H19N | CID 11137676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-(4-Methylbenzyl)ethanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylbenzyl)ethanamine is a secondary amine that belongs to the broader class of N-substituted benzylamines. These structures are of significant interest in medicinal chemistry and drug discovery as they form the core scaffold of numerous biologically active compounds.[1] The presence of a benzyl group, which can be readily introduced and, if necessary, cleaved, makes benzylamines versatile intermediates in organic synthesis.[2] The 4-methyl substitution on the phenyl ring can influence the molecule's electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-(4-Methylbenzyl)ethanamine, offering a technical resource for professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-Methylbenzyl)ethanamine is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [3][4] |

| Molecular Weight | 149.23 g/mol | [3][4] |

| CAS Number | 39099-13-3 | [3] |

| Appearance | Colorless to light yellow liquid (Predicted) | [2] |

| Boiling Point | 214.8±9.0 °C (Predicted) | [2] |

| Density | 0.910±0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.00±0.10 (Predicted) | [2] |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | [3] |

Synthesis of N-(4-Methylbenzyl)ethanamine

The most common and efficient method for the synthesis of N-substituted benzylamines like N-(4-Methylbenzyl)ethanamine is through one-pot reductive amination.[5][6] This method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Reaction Scheme

Caption: General workflow for the synthesis of N-(4-Methylbenzyl)ethanamine via reductive amination.

Detailed Experimental Protocol

This protocol is a representative example of a one-pot reductive amination for the synthesis of N-(4-Methylbenzyl)ethanamine.

Materials:

-

4-Methylbenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Glacial Acetic Acid (optional, as a catalyst for imine formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzaldehyde (1 equivalent).

-

Dissolve the aldehyde in a suitable solvent such as anhydrous methanol or THF.

-

Add ethylamine (1.0-1.2 equivalents) to the solution. If using a solution of ethylamine, add it dropwise.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, prepare a solution or suspension of the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), in the same solvent.

-

Slowly add the reducing agent to the reaction mixture. The addition should be done in portions to control any potential exotherm.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-(4-Methylbenzyl)ethanamine.

Rationale for Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride is often preferred over sodium borohydride as it is a milder and more selective reducing agent for imines in the presence of aldehydes, reducing the likelihood of side reactions.[6]

-

Solvent: Methanol and THF are commonly used solvents as they are relatively inert and can dissolve both the reactants and the reducing agent.[5]

-

Catalyst: The addition of a catalytic amount of acid can accelerate the formation of the imine intermediate, which is often the rate-limiting step in the reaction.[6]

Characterization

The structural elucidation and purity assessment of the synthesized N-(4-Methylbenzyl)ethanamine are critical. This is typically achieved through a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the ethyl group protons (methylene and methyl), and the amine proton. The aromatic protons will likely appear as two doublets in the region of δ 7.0-7.3 ppm. The benzylic protons should appear as a singlet around δ 3.7 ppm. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons. The amine proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the two carbons of the ethyl group. The aromatic carbons will appear in the δ 125-140 ppm region. The benzylic carbon is expected around δ 50-55 ppm, and the ethyl carbons will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: An absorption in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to a prominent peak at m/z = 105 (the 4-methylbenzyl cation).

Applications in Research and Drug Development

N-substituted benzylamines are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] They serve as crucial building blocks due to their structural features that allow for diverse chemical modifications.

Role as a Synthetic Intermediate

The primary application of N-(4-Methylbenzyl)ethanamine is as a versatile intermediate in organic synthesis. The secondary amine functionality allows for further N-alkylation or N-acylation to introduce a wide range of substituents. The benzyl group can act as a protecting group for the amine, which can be readily removed via hydrogenolysis if the free secondary amine is required later in a synthetic sequence.[2]

Potential Pharmacological Relevance

While specific biological activities for N-(4-Methylbenzyl)ethanamine are not extensively documented in publicly available literature, the broader class of N-substituted benzylamines has been investigated for a multitude of therapeutic applications, including:

-

Antimicrobial Agents: Various N-alkyl and N-aryl piperazine derivatives, which share structural similarities with N-substituted benzylamines, have shown significant antibacterial activity.[7]

-

Antifungal Agents: Phenyl-substituted benzylamine derivatives have been identified as potent antifungal agents.[8]

-

Anticancer Activity: Derivatives of 4-methylbenzamide, a related structure, have been investigated as potential protein kinase inhibitors for cancer therapy.[9]

-

Central Nervous System (CNS) Activity: The benzylamine scaffold is present in compounds with a wide range of CNS activities. For instance, some derivatives act as melanocortin-4 receptor antagonists, which have potential in treating conditions like cancer cachexia.[10]

The 4-methyl group on the phenyl ring of N-(4-Methylbenzyl)ethanamine can influence its pharmacokinetic properties by potentially altering its metabolic profile compared to unsubstituted benzylamines. This makes it an interesting building block for the development of new drug candidates with improved metabolic stability.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(4-Methylbenzyl)ethanamine. Based on safety data for analogous compounds like benzylamine and 4-methylbenzylamine, it is likely to be corrosive and may cause skin burns and eye damage. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(4-Methylbenzyl)ethanamine is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the versatility of the N-substituted benzylamine scaffold, makes it an attractive starting material for the development of novel compounds with diverse biological activities. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications, serving as a technical resource for researchers and scientists in the field of drug discovery and development. Further exploration of the biological profile of derivatives of N-(4-Methylbenzyl)ethanamine may unveil new therapeutic opportunities.

References

- (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Molecules.

- (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals.

-

N-(4-Methylbenzyl)ethanamine. (n.d.). PubChemLite. Available at: [Link]

-

Benzylamine. (n.d.). Wikipedia. Available at: [Link]

- (2022).

- (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.

- (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules.

- (2020). Synthesis and Activity of N-Alkyl Nitrobenzamides as Antitubercular Agents. Pharmaceuticals.

-

(2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

- (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES.

- Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (2011). Journal of the Mexican Chemical Society.

- (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Journal of Medicinal Chemistry.

- (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry.

- (2003). Synthesis of N-Methyl Secondary Amines.

- (1993).

- Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. (2008). Journal of Medicinal Chemistry.

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules.

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules.

- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). Bioorganic & Medicinal Chemistry.

- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. (1993). Journal of Medicinal Chemistry.

- Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. (1993). Journal of Medicinal Chemistry.

- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). Bioorganic & Medicinal Chemistry.

- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). Bioorganic & Medicinal Chemistry.

Sources

- 1. redalyc.org [redalyc.org]

- 2. N-ETHYL-P-METHYLBENZYLAMINE | 39099-13-3 [amp.chemicalbook.com]

- 3. 39099-13-3|N-(4-Methylbenzyl)ethanamine|BLD Pharm [bldpharm.com]

- 4. Buy Online CAS Number 39099-13-3 - TRC - N-(4-Methylbenzyl)ethanamine | LGC Standards [lgcstandards.com]

- 5. ias.ac.in [ias.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Benzenamine, N-ethyl-N-methyl- [webbook.nist.gov]

- 8. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-Diethyl-2-(4-methylbenzyloxy)ethylamine hydrochloride | C14H24ClNO | CID 213029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. p-Methylphenethylamine | C9H13N | CID 76751 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling the Therapeutic Potential of N-Benzylamine Scaffolds

An In-depth Technical Guide to the Biological Activity of N-(4-Methylbenzyl)ethanamine and Its Derivatives